molecular formula C14H13NO2 B2719847 (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide CAS No. 1061323-63-4

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2719847
CAS No.: 1061323-63-4
M. Wt: 227.263
InChI Key: WNFJTJMDEPLRCQ-CMDGGOBGSA-N
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Description

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide (CAS: 1061323-63-4) is an α,β-unsaturated amide characterized by a benzyl group attached to the amide nitrogen and a furan-2-yl moiety at the β-position of the propenamide backbone. Its molecular formula is C₁₄H₁₃NO₂ (MW: 227.26 g/mol), and it is synthesized via N-acylation reactions using cinnamoyl chloride derivatives and benzylamine . The compound’s structural features, including the electron-rich furan ring and planar α,β-unsaturated system, make it a candidate for biological activity studies, particularly in antimicrobial and anti-inflammatory applications.

Properties

IUPAC Name

(E)-N-benzyl-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJTJMDEPLRCQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of benzylamine with furan-2-carbaldehyde under specific conditions to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted amides depending on the substituent used.

Scientific Research Applications

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Meta/para substituents : Enhance antimicrobial activity via increased lipophilicity and target affinity .
  • Ortho substituents : Favor anti-inflammatory effects but reduce antimicrobial potency .
  • Furan vs. phenyl : Furan’s lower lipophilicity may limit membrane penetration but offers distinct binding modes in enzymatic pockets .

Biological Activity

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a furan ring and an amide functional group, suggests a variety of interactions with biological targets, which may confer therapeutic benefits.

Chemical Structure

The compound can be represented as follows:

 2E N benzyl 3 furan 2 yl prop 2 enamide\text{ 2E N benzyl 3 furan 2 yl prop 2 enamide}

This structure includes:

  • Benzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Furan ring : Known for its biological activity, potentially acting as a reactive electrophile.
  • Amide bond : Important for hydrogen bonding and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Investigations have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models. The furan moiety is hypothesized to play a crucial role in its cytotoxic effects.
  • Mechanism of Action : The compound may interact with specific enzymes or receptors, leading to modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus5080
Escherichia coli5075
Pseudomonas aeruginosa10060

Anticancer Activity

In vitro studies on human breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased annexin V staining and caspase activation.

Cell LineIC50 (µM)Apoptosis Rate (%)
MDA-MB-2311070
MCF-71565

Mechanistic Insights

The proposed mechanism of action involves the interaction of the furan ring with cellular nucleophiles, leading to the formation of reactive intermediates that can modify protein function or DNA integrity. Additionally, the amide group facilitates hydrogen bonding with target proteins, enhancing binding affinity.

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